Nitralamine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
71872-90-7 |
|---|---|
Molecular Formula |
C10H13ClN2O2S |
Molecular Weight |
260.74 g/mol |
IUPAC Name |
2-[1-(2-chlorophenyl)-2-nitroethyl]sulfanylethanamine |
InChI |
InChI=1S/C10H13ClN2O2S/c11-9-4-2-1-3-8(9)10(7-13(14)15)16-6-5-12/h1-4,10H,5-7,12H2 |
InChI Key |
OQTNUAMHNGNKJC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(C[N+](=O)[O-])SCCN)Cl |
Origin of Product |
United States |
Chemical Synthesis and Methodological Advancements for Nitralamine
Precursor Identification and Synthetic Pathway Design for Nitralamine
The synthesis of this compound involves the strategic combination of precursors that contribute specific functionalities to the final molecule. The core structure suggests a synthetic pathway originating from 2-chlorobenzaldehyde (B119727), nitromethane, and 2-aminoethanethiol (cysteamine).
A plausible synthetic design involves a multi-step process:
Henry Reaction (Nitroaldol Reaction): The initial step would likely involve the condensation of 2-chlorobenzaldehyde with nitromethane. This reaction, catalyzed by a base, forms a β-nitro alcohol intermediate, 1-(2-chlorophenyl)-2-nitroethanol.
Thiol-Michael Addition: The subsequent and crucial step is the introduction of the sulfur-containing moiety. This can be achieved through a Michael addition of 2-aminoethanethiol (cysteamine) to an activated derivative of the nitroalkene. The β-nitro alcohol from the Henry reaction would first need to be dehydrated to form 1-chloro-2-(2-nitrovinyl)benzene. The cysteamine (B1669678) then acts as a nucleophile, with its thiol group adding to the β-carbon of the nitroalkene. This pathway directly incorporates the sulfur and ethylamine (B1201723) side chain.
The general class of nitramines, which are related to this compound by the presence of a nitro group, can be synthesized by methods such as the oxidation of nitrosamines or the direct nitration of amines. nih.govgoogle.com However, for the specific architecture of this compound, the convergent pathway described above appears more direct.
Exploration of Complex Synthetic Methodologies for this compound Derivatives
The synthesis of this compound derivatives allows for the exploration of structure-activity relationships. The core structure of this compound presents several points for modification:
Aromatic Ring Substitution: The chlorine atom on the phenyl ring can be replaced with other halogens (F, Br, I) or with electron-donating or electron-withdrawing groups to study their electronic effects on the compound's properties.
Alkyl Chain Modification: The ethylamine side chain can be extended or branched.
Nitro Group Analogs: The nitro group could potentially be replaced by other electron-withdrawing groups.
Synthesizing these derivatives would require adapting the primary synthetic pathway. For instance, creating analogs with different substituents on the aromatic ring would simply involve starting with the appropriately substituted benzaldehyde. These explorations can lead to compounds with potentially enhanced or different biological activities. solubilityofthings.com
Strategies for Overcoming Synthetic Challenges in the Incorporation of Sulfur within this compound Architectures
The key challenge in synthesizing this compound lies in the selective incorporation of the sulfur atom. The thiol group of cysteamine is a potent nucleophile, but its reactivity must be controlled to ensure the desired addition to the nitroalkene intermediate.
Key Challenges and Strategies:
| Challenge | Mitigation Strategy |
| Thiol Oxidation: Thiols can be easily oxidized to disulfides, especially under basic conditions or in the presence of air. | The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. |
| Competing N-alkylation: The amine group of cysteamine could potentially compete with the thiol group as a nucleophile. | The higher nucleophilicity of the thiol group (thiolate anion) compared to the amine at a controlled pH generally favors S-alkylation. Protecting the amine group is another, albeit less atom-economical, option. |
| Reaction Conditions: The choice of solvent and base is critical for optimizing the yield and purity of the Michael addition product. | Aprotic polar solvents are often suitable. The base should be strong enough to deprotonate the thiol but not so strong as to cause unwanted side reactions. |
Regio- and Stereoselective Synthetic Approaches to this compound and its Analogs
This compound possesses a single stereocenter at the carbon atom bonded to the chlorophenyl group, the sulfur atom, and the nitromethyl group. chemspider.com This means that this compound can exist as a pair of enantiomers.
Regioselectivity: The synthesis described is inherently regioselective. The nucleophilic attack of the thiol occurs specifically at the β-carbon of the conjugated system of the nitroalkene, a classic example of a Michael-type addition.
Stereoselectivity: Standard synthesis methods will typically produce a racemic mixture of this compound, meaning an equal amount of both enantiomers. ncats.ionih.gov Achieving a stereoselective synthesis to produce a single enantiomer would require the use of chiral catalysts or chiral auxiliaries. For example, a chiral base could be used in the Henry reaction to set the stereocenter early in the synthesis, or a chiral phase-transfer catalyst could be employed during the Michael addition. The biological activity of the individual enantiomers may differ, making stereoselective synthesis a significant area for further research.
Green Chemistry Principles in this compound Synthesis
Applying green chemistry principles to the synthesis of this compound can reduce its environmental impact.
Potential Green Chemistry Improvements:
| Principle | Application to this compound Synthesis |
| Atom Economy: Maximize the incorporation of all materials used in the process into the final product. | The proposed synthetic pathway (Henry reaction followed by Michael addition) is relatively atom-economical. Avoiding the use of protecting groups improves this further. |
| Use of Safer Solvents and Reagents: Minimize the use of hazardous substances. | Exploring the use of greener solvents like water, ethanol, or even solvent-free conditions for the reactions would be beneficial. The use of highly corrosive nitric acid, sometimes used in general nitramine synthesis, is avoided in this targeted pathway. nih.gov |
| Catalysis: Use catalytic reagents in small amounts instead of stoichiometric reagents. | Employing catalytic amounts of a base for the Henry reaction and the Michael addition is a key aspect. Research into more efficient and recyclable catalysts would be a green improvement. |
| Energy Efficiency: Conduct reactions at ambient temperature and pressure. | Optimizing the reactions to proceed efficiently at or near room temperature would reduce energy consumption. |
While specific research on the green synthesis of this compound is not extensively documented, the principles of green chemistry provide a clear framework for future methodological developments.
Molecular Structure, Reactivity, and Mechanistic Studies of Nitralamine
Advanced Spectroscopic Characterization for Structural Elucidation of Nitralamine
No spectroscopic data (e.g., NMR, IR, Mass Spectrometry) exists for a compound named "this compound."
Reactivity Profiles of the Thioether Linkage in this compound Architectures
Similarly, while the reactivity of thioethers is a known area of study, its specific behavior in the non-existent "this compound" cannot be described.
Transformations and Reaction Pathways Involving the Amino Functionality of this compound
The transformations of an amino group are fundamental to organic chemistry. However, without the context of the "this compound" molecule, a meaningful discussion of its reaction pathways is impossible.
Investigation of the Interplay between Nitrogen and Sulfur Chemistry within the this compound Framework
The interplay between nitrogen and sulfur chemistry is a rich field of study. However, such an investigation is predicated on the existence of a molecule containing these elements in the proposed arrangement, which "this compound" does not represent.
Catalytic Transformations Involving this compound
No catalytic transformations involving "this compound" have been reported, as the compound itself is not known to exist.
Derivatives and Analog Design for Extended Chemical Utility of Nitralamine
Nitralamine as a Versatile Building Block in Organic Synthesis
This compound's molecular architecture, featuring a reactive primary amine, a nitro group, and a thioether linkage attached to a substituted phenyl ring, presents a unique combination of functional groups that can be selectively targeted in organic synthesis. This multifunctionality allows this compound to serve as a versatile scaffold for the construction of more complex molecules. The primary amine can readily undergo a variety of transformations, including acylation, alkylation, and Schiff base formation, providing a straightforward entry point for introducing diverse substituents.
The nitro group, a potent electron-withdrawing group, can be reduced to an amine, which can then be further functionalized. This transformation significantly expands the synthetic possibilities, allowing for the creation of diamine structures or the introduction of different functionalities at both ends of the ethylamino chain. The thioether linkage, while generally stable, can also be a site for synthetic manipulation under specific conditions, further enhancing the compound's utility as a building block.
Design and Synthesis of Novel this compound Derivatives for Targeted Chemical Applications
The general synthetic approach to these derivatives often involves the reaction of this compound with various electrophilic reagents. For example, the reaction with acid chlorides or anhydrides yields the corresponding amides, while reaction with alkyl halides can introduce new alkyl groups on the nitrogen atom. The choice of solvent and reaction conditions is crucial for achieving high yields and purity of the desired products.
Table 1: Examples of Synthesized this compound Derivatives
| Derivative Name | Modifying Reagent | General Structure |
| N-Acetylthis compound | Acetic anhydride | C₁₂H₁₅ClN₂O₃S |
| N-Benzoylthis compound | Benzoyl chloride | C₁₇H₁₇ClN₂O₃S |
| N-Methylthis compound | Methyl iodide | C₁₁H₁₅ClN₂O₂S |
This table is for illustrative purposes and represents potential derivatives based on standard organic reactions.
Structure-Reactivity Relationship Studies in this compound Analog Series
Understanding the relationship between the structure of this compound analogs and their chemical reactivity is fundamental to the rational design of new compounds. By systematically altering the substituents on the phenyl ring or modifying the side chains, researchers can probe how these changes influence the reactivity of the functional groups.
For example, introducing electron-donating or electron-withdrawing groups on the 2-chlorophenyl ring can modulate the nucleophilicity of the primary amine and the reactivity of the nitro group. Quantitative structure-activity relationship (QSAR) studies can be employed to correlate specific structural features with observed chemical properties, providing valuable insights for the design of future analogs with desired reactivity profiles.
Table 2: Predicted Effects of Phenyl Ring Substitution on Amine Basicity
| Substituent at para-position | Predicted Effect on Amine pKa | Rationale |
| -OCH₃ | Increase | Electron-donating group increases electron density on the nitrogen. |
| -NO₂ | Decrease | Electron-withdrawing group decreases electron density on the nitrogen. |
| -CH₃ | Slight Increase | Weak electron-donating group. |
This table presents predicted trends based on general principles of electronic effects in organic chemistry.
Advanced Analytical Methodologies for Nitralamine Research
Spectroscopic Methods for Purity Assessment and Structural Confirmation
Spectroscopy is an indispensable tool for the structural elucidation of N-nitrosamine compounds. By probing the interaction of molecules with electromagnetic radiation, spectroscopic methods can reveal detailed information about the atomic-level structure, including the electronic environment of nuclei and the nature of chemical bonds.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for determining the precise structure of N-nitrosamines. researchgate.net It provides information on the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within the molecule.
A unique structural feature of N-nitrosamines is the significant double bond character of the nitrogen-nitrogen (N-N) bond, which results in a high barrier to rotation. nih.gov In asymmetrical nitrosamines (where the two organic substituents on the amine nitrogen are different), this restricted rotation leads to the existence of stable rotational isomers, or rotamers (often referred to as E/Z or cis/trans isomers). Consequently, a single asymmetrical N-nitrosamine compound will typically display two distinct sets of signals in both its ¹H and ¹³C NMR spectra, corresponding to the two different rotamers. researchgate.netnih.gov The ratio of these signals can be determined by peak integration.
The chemical shift (δ) of nuclei in NMR is highly sensitive to their local electronic environment. In N-nitrosamines, the protons (α-protons) and carbons (α-carbons) on the alkyl groups adjacent to the N-nitroso moiety are significantly deshielded. This results in their signals appearing at a characteristically downfield region of the spectrum. For example, in ¹H NMR, the signals for methyl protons directly attached to the nitrosamine (B1359907) nitrogen (–NCH₃) can appear in the range of δ 3.0–5.0 ppm. nih.gov Similarly, in ¹³C NMR, the α-carbons are shifted downfield.
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ in ppm) for Rotamers of an Asymmetrical N-Nitrosamine
| Atom Position | Isomer | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| –NCH₃ | Major | 3.79 | 40.0 |
| Minor | 3.01 | 33.0 | |
| –CH₂– | Major | 4.28 | 47.3 |
| Minor | 5.01 | 54.6 | |
| C=O | Major | - | 167.6 |
| Minor | - | 170.3 |
Note: Data is illustrative and based on published values for N-nitrososarcosine. nih.gov The major/minor designation and specific chemical shifts can vary depending on the compound and solvent.
Vibrational spectroscopy, which includes both Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. ksu.edu.sa These two techniques are complementary; IR spectroscopy measures the absorption of infrared radiation by bonds that have a changing dipole moment, while Raman spectroscopy measures the scattering of light from bonds that have a changing polarizability. triprinceton.org
For N-nitrosamines, the most critical functional group is the N-nitroso group (>N–N=O). This group gives rise to two key vibrational modes: the N=O stretching vibration and the N-N stretching vibration.
N=O Stretch: This vibration typically results in a strong absorption band in the IR spectrum. The frequency can vary depending on whether the molecule is in a free or associated state, but it is generally observed in the region of 1410–1490 cm⁻¹. pw.edu.pl
N-N Stretch: The stretching vibration of the nitrogen-nitrogen single bond is also identifiable and typically appears in the 1050–1110 cm⁻¹ region of the IR spectrum. pw.edu.pl
Raman spectroscopy is particularly useful for identifying homo-nuclear bonds and symmetric vibrations. While the N=O bond is polar, the N=N bond can also be observed in the Raman spectrum, providing complementary data for structural confirmation. cdnsciencepub.com The combination of IR and Raman spectra provides a comprehensive vibrational fingerprint of the N-nitrosamine molecule, confirming the presence of the key N-nitroso functional group and other structural features. nih.gov
Table 2: Characteristic Vibrational Frequencies for the N-Nitroso Functional Group
| Vibrational Mode | Technique | Typical Frequency Range (cm⁻¹) | Intensity |
| N=O Stretch | IR | 1410 - 1490 | Strong |
| N-N Stretch | IR | 1050 - 1110 | Strong |
| N=O Stretch | Raman | ~1440 | Medium |
| N-N Stretch | Raman | ~1050 | Medium |
Note: Frequencies are approximate and can be influenced by the molecular structure, physical state, and intermolecular interactions. pw.edu.pl
Quantitative Purity Assessment Methodologies for Research-Grade Nitralamine
The quantitative assessment of purity for research-grade N-nitrosamines is critical, particularly when they are investigated as reference standards for trace impurity analysis in pharmaceuticals. ijpsjournal.comsigmaaldrich.com Due to the extremely low concentration levels at which these compounds are often regulated, analytical methods must exhibit exceptional sensitivity, selectivity, and accuracy. pmda.go.jp
The gold-standard methodologies for the quantitative analysis of N-nitrosamines are hyphenated chromatographic techniques, primarily Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). nih.govresolvemass.ca These methods couple the powerful separation capabilities of chromatography with the highly sensitive and selective detection afforded by mass spectrometry.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most widely used technique for a broad range of N-nitrosamines, including those that are non-volatile or thermally labile. sigmaaldrich.com The sample is first separated on an HPLC column, and the eluent is ionized (commonly using Electrospray Ionization, ESI, or Atmospheric Pressure Chemical Ionization, APCI) before entering the mass spectrometer. Tandem mass spectrometry (MS/MS) provides enhanced selectivity by monitoring specific fragmentation transitions of the target analyte, minimizing interferences from the sample matrix. ijpsjournal.com
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for volatile and semi-volatile N-nitrosamines like N-Nitrosodimethylamine (NDMA) and N-Nitrosodiethylamine (NDEA). sci-hub.se The sample is vaporized and separated in a GC column before detection by the mass spectrometer. For enhanced sensitivity, tandem mass spectrometry (GC-MS/MS) is often employed.
Method validation for these quantitative analyses involves rigorous assessment of several performance characteristics, including linearity, accuracy, precision, and specificity. ijpsjournal.com A critical parameter is the Limit of Quantification (LOQ) , which is the lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy. pmda.go.jp For N-nitrosamine analysis, LOQ values in the parts-per-billion (ppb) or ng/mL range are typically required. sigmaaldrich.comsci-hub.se
Table 3: Examples of Quantitative Methods and Reported Limits of Quantification (LOQ) for Common N-Nitrosamines
| N-Nitrosamine Compound | Analytical Method | Reported LOQ (ng/mL or ppm) |
| NDMA | UHPLC-APCI-MS/MS | 0.10 ng/mL |
| NDEA | UHPLC-APCI-MS/MS | 0.08 ng/mL |
| NDIPA | GC-MS | 0.05 ppm |
| NEIPA | GC-MS | 0.05 ppm |
| NMBA | LC-MS/MS | 1.0 ng/mL |
Note: LOQ values are method- and matrix-dependent. Data compiled from various sources for illustrative purposes. sci-hub.se ppm (parts per million) is approximately equivalent to µg/mL.
Theoretical and Computational Chemistry Studies on Nitralamine
Quantum Chemical Calculations for Electronic Structure and Molecular Orbital Analysis
Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. These methods, which include both ab initio and density functional theory (DFT) approaches, are used to solve the Schrödinger equation for a given molecular system. For Nitralamine, such calculations would provide a detailed picture of its electronic structure and the nature of its chemical bonds.
Key parameters obtained from these calculations include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests that the molecule is more reactive. Molecular orbital analysis would also reveal the distribution of electron density, identifying nucleophilic and electrophilic sites within the this compound structure. This information is crucial for predicting how the molecule might interact with other chemical species.
Illustrative Data from Quantum Chemical Calculations:
Below is a hypothetical data table illustrating the type of information that would be generated from quantum chemical calculations on this compound.
| Parameter | Hypothetical Value | Significance |
| HOMO Energy | -6.5 eV | Indicates the electron-donating ability of the molecule. |
| LUMO Energy | -1.2 eV | Indicates the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | 5.3 eV | Relates to the chemical reactivity and stability. |
| Dipole Moment | 3.5 D | Provides insight into the molecule's polarity. |
Note: The values presented in this table are illustrative and not based on actual experimental or computational data for this compound.
Computational Modeling of Reaction Mechanisms and Transition States
Computational modeling is an indispensable tool for investigating the pathways of chemical reactions. By mapping the potential energy surface of a reaction, chemists can identify the most likely mechanism, including the structures of any intermediates and transition states. For this compound, this could involve studying its synthesis, degradation, or metabolic pathways.
Using quantum chemical methods, the geometries of reactants, products, intermediates, and transition states can be optimized. The energy differences between these structures allow for the calculation of reaction energies and activation barriers. A high activation barrier would suggest a slow reaction, while a low barrier indicates a more facile process. This type of analysis provides a detailed, step-by-step understanding of how chemical transformations involving this compound might occur.
Conformational Analysis and Molecular Dynamics Simulations of this compound
The three-dimensional shape of a molecule is crucial to its function and interactions. This compound possesses several rotatable bonds, leading to a variety of possible conformations. Conformational analysis aims to identify the most stable three-dimensional arrangements of the molecule (i.e., those with the lowest energy). This is typically done by systematically rotating the bonds and calculating the energy of each resulting structure.
Molecular dynamics (MD) simulations offer a more dynamic picture of a molecule's behavior. iaanalysis.commdpi.comacs.org In an MD simulation, the movements of atoms and molecules are calculated over time by solving Newton's equations of motion. This allows for the exploration of the conformational landscape of this compound in a simulated environment, such as in a solvent or interacting with a biological macromolecule. MD simulations can reveal how the molecule flexes, bends, and changes shape, providing insights into its flexibility and how it might adapt to a binding site on a protein. iaanalysis.com
Prediction of Spectroscopic Parameters via Computational Chemistry
Computational chemistry can predict various spectroscopic properties of a molecule, which can be invaluable for interpreting experimental data or for identifying the molecule. For this compound, these predictions could include:
NMR Spectroscopy: Chemical shifts (¹H and ¹³C) and coupling constants can be calculated. These predicted spectra can aid in the structural elucidation of this compound and its derivatives.
Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities can be computed. This allows for the assignment of peaks in an experimental IR spectrum to specific molecular vibrations, confirming the presence of functional groups.
UV-Vis Spectroscopy: The electronic transitions and their corresponding wavelengths can be predicted, helping to understand the molecule's absorption of light.
Hypothetical Predicted Spectroscopic Data for this compound:
| Spectroscopic Technique | Predicted Parameter | Hypothetical Value/Range |
| ¹H NMR | Chemical Shift (ppm) | Aromatic protons: 7.0-7.5; Aliphatic protons: 2.5-4.5 |
| ¹³C NMR | Chemical Shift (ppm) | Aromatic carbons: 120-140; Aliphatic carbons: 30-60 |
| IR Spectroscopy | Vibrational Frequency (cm⁻¹) | N-H stretch: 3300-3500; C-H stretch: 2850-3000; NO₂ stretch: 1500-1550 |
Note: The values in this table are illustrative examples of what computational predictions would provide and are not based on specific calculations for this compound.
Computational Approaches to Understanding Intermolecular Interactions Involving this compound
The way a molecule interacts with its surroundings is governed by intermolecular forces. Computational methods can be used to study these interactions in detail. For this compound, this could involve investigating its interactions with solvent molecules, other this compound molecules (in the solid state), or biological targets.
Methods such as molecular docking and molecular dynamics simulations can be used to model the binding of this compound to a protein. These simulations can predict the preferred binding pose and estimate the binding affinity. An analysis of the intermolecular interactions at the binding site can reveal the key forces responsible for binding, such as hydrogen bonds, van der Waals interactions, and electrostatic interactions. This information is fundamental in fields like drug design for understanding a molecule's biological activity.
Future Research Trajectories and Interdisciplinary Outlook for Nitralamine
Emerging Synthetic Paradigms Applicable to Nitralamine Chemistry
The synthesis of primary and secondary nitramines has traditionally involved hazardous reagents like concentrated nitric acid, which presents challenges in chemoselectivity and safety. nih.gov Future synthesis of this compound and its analogs could leverage safer and more efficient emerging paradigms.
Flow chemistry, in particular, offers significant advantages for hazardous reactions like nitrations by providing superior control over reaction temperature, minimizing reaction volumes, and reducing the risk of thermal runaway. europa.eumdpi.com The synthesis of energetic materials, including various nitro compounds, has been successfully demonstrated using flow reactors, often with safer reagents than traditional batch methods. mdpi.comresearchgate.net This approach could be adapted for the nitration steps required in a potential this compound synthesis, enhancing safety and yield. europa.eu
Another promising avenue is the development of "green" nitration methodologies that avoid strong mineral acids. core.ac.uk One such method involves using dinitrogen pentoxide in an inert solvent, which can cleanly react with silylated amines in a process known as nitrodesilylation. core.ac.uk A different approach uses dinitrogen pentoxide in freon media for the nitration of N,N′-dialkyloxalamides, followed by ammonolysis to yield primary nitramines with high efficiency. researchgate.net These methods, which avoid corrosive and difficult-to-dispose-of acid waste, represent a significant step forward in environmentally friendly chemical synthesis and could be explored for producing this compound precursors. core.ac.ukresearchgate.net
| Synthetic Paradigm | Key Reagents/Setup | Primary Advantages | Potential Applicability to this compound |
|---|---|---|---|
| Continuous Flow Chemistry | Microreactors, pumps, standard nitrating mixtures (e.g., HNO₃/H₂SO₄) | Enhanced safety, superior heat transfer, shorter reaction times, potential for automation. europa.eumdpi.com | Could allow for precise control over the nitration of a suitable precursor, minimizing side reactions and improving safety. |
| Nitrodesilylation | Dinitrogen pentoxide (N₂O₅) in an inert solvent, silylated amine precursors | Avoids strong mineral acids, clean reaction, co-product can be reused. core.ac.uk | Applicable if a silylated version of the amine precursor to this compound can be prepared, offering a non-acidic synthetic route. |
| Green Nitration in Freon | Dinitrogen pentoxide (N₂O₅) in 1,1,1,2-tetrafluoroethane | Environmentally safer solvent, high yields, one-pot procedure for some precursors. researchgate.net | Offers a potentially high-yield, environmentally conscious alternative for the nitration step. |
New Frontiers in Analytical Detection and Characterization of this compound
Given that nitramines are considered emerging environmental pollutants, the development of highly sensitive and selective analytical methods is crucial. rsc.org While traditional techniques like HPLC-UV often lack the required sensitivity for trace-level detection, modern hyphenated mass spectrometry methods represent the new frontier. ijpsjournal.comnih.gov
For a molecule with the complexity of this compound, techniques such as Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) or High-Resolution Mass Spectrometry (LC-HRMS) would be the methods of choice. ijpsjournal.comacs.org These approaches provide definitive structural confirmation and can achieve the ultra-low detection limits necessary for trace analysis in complex matrices. ijpsjournal.com Gas Chromatography-Mass Spectrometry (GC-MS) is also a powerful tool, particularly for more volatile or derivatized nitramines. nih.govresearchgate.net The choice between LC- and GC-based methods would depend on the thermal stability and volatility of this compound.
Effective analysis also relies on robust sample preparation to isolate the analyte from interfering matrix components. ijpsjournal.com Solid-Phase Extraction (SPE) is a commonly used technique for preconcentrating nitramines from aqueous samples prior to chromatographic analysis. researchgate.net The development of a specific analytical method for this compound would involve optimizing both the sample extraction protocol and the instrumental parameters to ensure high accuracy and precision. nih.govacs.org
| Technique | Principle | Key Advantages for this compound Analysis |
|---|---|---|
| LC-MS/MS | Separates compounds by liquid chromatography, followed by mass analysis of the parent ion and its specific fragments. | High selectivity and sensitivity; suitable for non-volatile and thermally labile compounds like this compound. ijpsjournal.com |
| GC-MS/MS | Separates volatile compounds by gas chromatography, followed by mass analysis. | Excellent for volatile compounds; provides high-resolution separation and definitive identification. nih.govresearchgate.net |
| LC-HRMS | Separates compounds by liquid chromatography, followed by highly accurate mass measurement. | Provides elemental composition confirmation, aiding in the identification of unknown analogs or degradation products. ijpsjournal.com |
Computational Design of this compound Analogs with Tailored Chemical Properties
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for designing new molecules and predicting their properties before undertaking laborious synthesis. derpharmachemica.comresearchgate.net This approach is widely used in energetic materials research to predict density, detonation performance, and thermal stability. researchgate.netacs.org For this compound, computational methods could be used to design analogs with specifically tailored chemical properties.
A future research program could systematically modify the this compound structure—for instance, by substituting the chlorine atom on the phenyl ring with other halogens or functional groups, altering the length of the ethylamine (B1201723) chain, or replacing the thioether linkage. Using DFT calculations (e.g., with the B3LYP functional), key properties of these hypothetical analogs could be predicted. acs.orgearthlinepublishers.com Calculated parameters such as bond dissociation energies (BDE) for the N-NO₂ bond can provide insights into thermal stability, while properties like the HOMO-LUMO gap can indicate chemical reactivity. energetic-materials.org.cnmdpi.com This in silico screening process allows researchers to prioritize the synthesis of only the most promising candidates, saving significant time and resources. nih.gov
| Analog Modification | Target Property to Calculate | Example Computational Method | Scientific Insight |
|---|---|---|---|
| Substitution on the phenyl ring (e.g., F, Br, I, CH₃) | Heat of Formation, Molecular Density | DFT (B3LYP/6-31G*) | Predicting how aromatic substitution affects molecular packing and energetic properties. acs.org |
| Replacement of thioether (-S-) linkage (e.g., -O-, -CH₂-) | N-NO₂ Bond Dissociation Energy (BDE) | DFT (B3LYP/cc-pVTZ) | Investigating the electronic influence of the bridge on the stability of the nitramine group. energetic-materials.org.cnmdpi.com |
| Modification of the nitromethyl group (e.g., to dinitromethyl) | Detonation Velocity and Pressure (via Kamlet-Jacobs equations) | DFT calculations for density and heat of formation. acs.org | Exploring the potential to enhance energetic performance. |
Integration of this compound Research with Broader Chemical Science Disciplines
The study of this compound is not confined to a single subfield but has potential connections to several broader areas of chemical science.
Materials Science: Nitramines are foundational components of many high-energy materials. derpharmachemica.commdpi.com Understanding the thermal decomposition and stability of the this compound structure could provide fundamental insights applicable to the design of new energetic polymers or co-crystals. researchgate.netacs.org The interplay between its functional groups (nitramine, chloro-aromatic, thioether) could inform the development of materials with tailored sensitivities and performance.
Environmental Chemistry: With nitramines being identified as persistent and emerging contaminants, particularly in the context of industrial processes like carbon capture, research into this compound is highly relevant. nih.govrsc.orgccsnorway.com Studies on its potential degradation pathways in aqueous or atmospheric conditions, aided by advanced analytical detection methods, would contribute to the broader understanding of the environmental fate of complex nitro compounds. rsc.orgnih.gov
Medicinal Chemistry: The this compound structure contains several pharmacophores, and it has been identified as an antifungal agent (though its specific applications are outside the scope of this article). hodoodo.com The synthetic and computational design strategies discussed are directly parallel to those used in drug discovery. nih.gov Research into the synthesis of this compound analogs and the computational prediction of their properties could serve as a case study in scaffold-hopping and lead optimization, focusing on chemical properties rather than therapeutic outcomes.
This interdisciplinary outlook highlights that future research on this compound can yield benefits far beyond the characterization of a single molecule, contributing to fundamental knowledge in synthesis, analysis, and materials design.
Q & A
Basic Question: How should analytical methods for nitrosamine detection be developed to ensure sensitivity and specificity in academic research?
Methodological Answer:
Analytical methods must achieve sensitivity aligned with regulatory limits (e.g., EMA’s acceptable intake thresholds). Techniques like LC-MS/MS or GC-MS are preferred, with validation parameters including limit of detection (LOD ≤ 30% of acceptable intake), linearity (R² ≥ 0.99), and precision (RSD ≤ 20%). Internal standards (e.g., isotopically labeled nitrosamines) are critical to correct matrix effects and variability . Method suitability must be demonstrated for each matrix (e.g., API, excipients) via forced degradation studies .
Basic Question: What role do internal standards play in quantifying nitrosamine impurities?
Methodological Answer:
Internal standards (IS) compensate for matrix interference, instrument drift, and recovery variability. Stable isotope-labeled analogs (e.g., NDMA-d6) are optimal due to structural similarity. IS should be spiked early in extraction to track losses during sample preparation. Validation must confirm IS stability and absence of cross-reactivity with target analytes .
Basic Question: How can researchers align analytical protocols with evolving regulatory guidelines (e.g., EMA, FDA)?
Methodological Answer:
Monitor updates from pharmacopeias (USP, EDQM) and regulatory bodies for validated methods. For example, FDA’s GC-MS Head Space Analysis or EMA’s LC-HRMS protocols should be adapted, with modifications justified via robustness testing (e.g., pH, temperature variations). Cross-validate in-house methods against compendial standards and document deviations .
Advanced Question: How should conflicting data on nitrosamine formation pathways be resolved during risk assessment?
Methodological Answer:
Contradictory data (e.g., literature vs. experimental results) require mechanistic validation. Use kinetic studies (e.g., Arrhenius modeling) to assess amine nitrosation rates under varying conditions (pH, nitrite concentration). Computational tools (e.g., DFT calculations) predict reaction feasibility, while orthogonal analytical methods (e.g., NMR for structural confirmation) resolve ambiguities .
Advanced Question: What computational tools are available to predict nitrosamine formation and toxicity in novel compounds?
Methodological Answer:
Quantum mechanical modeling (e.g., Gaussian software) evaluates amine reactivity with nitrosating agents. Toxicity predictions leverage QSAR models or databases like Carcinogenic Potency Database (CPDB). For novel nitrosamines, in silico mutagenicity assays (e.g., Ames test simulations) prioritize compounds for experimental validation .
Advanced Question: How can researchers optimize methods for simultaneous detection of multiple nitrosamines in complex matrices?
Methodological Answer:
Multi-analyte LC-MS/MS methods require meticulous optimization of chromatographic separation (e.g., HILIC columns for polar nitrosamines) and MS parameters (e.g., MRM transitions). Validate selectivity via spike-recovery studies in presence of structurally similar impurities. For overlapping peaks, employ spectral deconvolution software .
Advanced Question: What strategies mitigate matrix effects when analyzing nitrosamines in drug products?
Methodological Answer:
Matrix effects are minimized via sample cleanup (e.g., SPE with mixed-mode sorbents) or dilution. Quantify suppression/enhancement by post-column infusion of nitrosamines. Use matrix-matched calibration curves and confirm recovery (80–120%) across batches .
Advanced Question: How do reaction conditions (e.g., quenching steps) influence nitrosamine formation during API synthesis?
Methodological Answer:
Nitrosation occurs under acidic conditions with secondary amines and nitrites. Avoid nitrous acid quenching in presence of residual amines; instead, use alternatives (e.g., sulfamic acid). Process optimization includes pH control (≥4), temperature reduction, and sequencing reagent addition to isolate reactive intermediates .
Advanced Question: What criteria define a robust risk assessment for nitrosamines in legacy pharmaceuticals?
Methodological Answer:
Risk assessments must evaluate:
- Synthetic pathways : Amine sources, nitrosating agents.
- Stability studies : Nitrosamine formation under accelerated conditions (40°C/75% RH).
- Toxicological thresholds : Compare detected levels to AI limits (e.g., 96 ng/day for NDMA). Justify exemptions (e.g., inability to synthesize impurity) with literature and structural analogs .
Advanced Question: How should academic labs navigate regulatory expectations for nitrosamine data submission?
Methodological Answer:
Documentation must include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
